molecular formula C7H15Cl2N5S2 B13865036 2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride

2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride

Cat. No.: B13865036
M. Wt: 304.3 g/mol
InChI Key: JXNJORJFKUCUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride typically involves the S-alkylation of 2-guanidinothiazol-4-ylmethanethiol. This process can be carried out by treating the thiol with a suitable alkylating agent under basic conditions. The reaction is usually performed in a solvent such as methanol or chloroform, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring contributes to the compound’s ability to bind to specific sites on proteins and other biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Histamine dihydrochloride: Similar in structure due to the presence of an ethylamine group.

    2,2′-Oxydiethylamine dihydrochloride: Shares the ethylamine backbone but differs in functional groups.

Uniqueness

2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride is unique due to the combination of the guanidine group and the thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C7H15Cl2N5S2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine;dihydrochloride

InChI

InChI=1S/C7H13N5S2.2ClH/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10;;/h4H,1-3,8H2,(H4,9,10,11,12);2*1H

InChI Key

JXNJORJFKUCUSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCN.Cl.Cl

Origin of Product

United States

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